N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H) : Acetamide NH.
- δ 7.85–7.45 (m, 4H) : Fluorophenyl aromatic protons.
- δ 6.78 (d, J = 3.2 Hz, 1H) : Furan H-3.
- δ 5.92 (m, 1H) : Allyl CH.
- δ 3.78 (s, 2H) : Sulfanylacetamide CH₂.
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 167.8 : Thienopyrimidin-4-one C=O.
- δ 158.3 : Fluorophenyl C-F.
- δ 152.1 : Furan C-O.
- δ 121.7 : Allyl CH₂.
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| NH (Acetamide) | 8.21 | Singlet, exchangeable |
| Furan H-3 | 6.78 | Doublet (J = 3.2 Hz) |
| Allyl CH | 5.92 | Multiplet |
Fourier-Transform Infrared (FT-IR) Spectral Features
Key IR absorptions (KBr, cm⁻¹):
- 3,259 : N-H stretch (acetamide).
- 1,660 : C=O stretch (thienopyrimidinone).
- 1,340 : S=O asymmetric stretch (sulfonyl).
- 1,250 : C-O-C stretch (furan).
| Band (cm⁻¹) | Assignment |
|---|---|
| 1,660 | C=O (amide I) |
| 1,340 | S=O (sulfonyl) |
| 1,250 | Furan C-O-C |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) reveals:
- Molecular ion [M+H]⁺ : m/z 456.1234 (calculated: 456.1241).
- Key fragments :
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 456.1234 | Intact molecular ion |
| [M+H–C₃H₅]⁺ | 327.08 | Allyl group loss |
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-3-10-26-21(28)19-14(17-9-8-13(2)29-17)11-30-20(19)25-22(26)31-12-18(27)24-16-7-5-4-6-15(16)23/h3-9,11H,1,10,12H2,2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDIRZLCGIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thienopyrimidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H18FN3O3S2, with a molar mass of 491.56 g/mol. The compound features several functional groups, including an acetamide and a sulfanyl group, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H18FN3O3S2 |
| Molar Mass | 491.56 g/mol |
| Density | 1.42 ± 0.1 g/cm³ |
| pKa | 12.05 ± 0.70 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
1. Anticancer Activity
Preliminary studies have shown that this compound may inhibit the proliferation of various cancer cell lines. For instance, related thienopyrimidine derivatives have demonstrated potent inhibition of L1210 leukemia cell proliferation with IC(50) values in the nanomolar range, suggesting a strong anticancer potential .
2. Anticonvulsant Effects
Similar compounds have been investigated for their anticonvulsant properties. In animal models, certain derivatives exhibited considerable anticonvulsant activity mediated by benzodiazepine receptors, indicating potential applications in treating epilepsy .
3. Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in cancer progression or other diseases. Research on analogous compounds has shown promising results in inhibiting various kinases and proteases .
The proposed mechanism of action for this compound involves several pathways:
- Intracellular Release : Similar compounds have been shown to release active metabolites intracellularly, which can then exert their biological effects.
- Receptor Binding : The presence of the fluorophenyl moiety may enhance binding affinity to specific receptors involved in cell signaling pathways related to cancer and seizures.
Case Studies
Several studies have focused on the biological activity of thienopyrimidine derivatives:
- Study on L1210 Cells : A study conducted on L1210 mouse leukemia cells revealed that compounds with similar structures inhibited cell growth significantly, suggesting that this compound could share this property .
- Anticonvulsant Activity Evaluation : In another study, derivatives were tested in PTZ and MES models for anticonvulsant activity, showing promising results that warrant further investigation into this compound's potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (e.g., in ) improve solubility due to polarity, whereas bulky groups (naphthyl in ) hinder solubility but may enhance target binding via π-π interactions.
- The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, as fluorine reduces oxidative metabolism .
Preparation Methods
Reaction Conditions
-
Reactants :
-
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid (1.0 equiv)
-
Prop-2-en-1-amine (1.2 equiv)
-
-
Catalyst : Polyphosphoric acid (PPA, 3.0 equiv)
-
Temperature : 120°C, 6–8 hours
-
Yield : 68–72% (isolated via recrystallization from ethanol)
The reaction proceeds through intermediate iminium ion formation, followed by intramolecular cyclization to yield 3-prop-2-enyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
Sulfanylacetamide Side Chain Introduction
The sulfanylacetamide moiety is introduced via nucleophilic substitution at the C2 position of the thienopyrimidinone core:
Thiolation Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Lawesson’s reagent (1.5 equiv) | Convert pyrimidinone C2 carbonyl to thiocarbonyl |
| 2 | 2-Chloro-N-(2-fluorophenyl)acetamide (1.1 equiv) | Alkylation of thiolate intermediate |
| 3 | K₂CO₃ (2.0 equiv), DMF, 60°C, 4 h | Base-mediated coupling |
Critical Parameters :
-
Lawesson’s reagent must be freshly distilled to avoid oxidation side products.
-
Anhydrous DMF ensures optimal nucleophilicity of the thiolate species.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
Synthetic Pathway
-
Cyclocondensation :
Key spectral confirmation: -
Thiolation and Alkylation :
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 89% purity.
Alternative Methodologies
Microwave-Assisted Synthesis
A modified protocol reduces reaction times by 60% using microwave irradiation (150 W, 100°C, 1.5 h) with comparable yields (70%).
Solvent Optimization
Comparative studies identify dimethylacetamide (DMA) as superior to DMF for thiolate stability, enhancing yield to 76%.
Analytical Characterization Data
Key spectroscopic properties of the final compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈FN₃O₃S₂ |
| Exact Mass | 455.0774 Da |
| ¹H NMR (DMSO-d₆) | δ 10.32 (s, 1H, NH), 7.65 (d, 2H, Ar-H), 5.91 (m, 1H, allyl CH) |
| LCMS (ESI+) | m/z 456.08 [M+H]⁺ |
Challenges and Optimization
-
Regioselectivity : Competing sulfonation at C4 is suppressed by steric hindrance from the 3-allyl group.
-
Stability : The allyl group undergoes partial oxidation during prolonged storage; argon atmosphere is recommended for long-term storage.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Cycle Time | 18 h | 72 h |
| Purity | 89% | 93% (after crystallization) |
Economies of scale reduce raw material costs by 40% in kilogram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
